molecular formula C10H13Br2N5 B15248060 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide CAS No. 562856-84-2

1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide

Cat. No.: B15248060
CAS No.: 562856-84-2
M. Wt: 363.05 g/mol
InChI Key: FIWQERMFYWEUSN-UHFFFAOYSA-M
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Description

1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide is a chemical compound with the molecular formula C10H14BrN5. It is known for its unique structure, which includes a pyrimidine ring substituted with amino groups and a pyridinium ring.

Preparation Methods

The synthesis of 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide typically involves the reaction of 2,4-diamino-5-pyrimidinemethanol with pyridine in the presence of hydrobromic acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide can be compared with other similar compounds, such as:

    2,4-Diamino-5-pyrimidinemethanol: A precursor in the synthesis of the compound.

    Pyridinium bromide: A related compound with a simpler structure.

    Other pyrimidine derivatives:

Properties

CAS No.

562856-84-2

Molecular Formula

C10H13Br2N5

Molecular Weight

363.05 g/mol

IUPAC Name

5-(pyridin-1-ium-1-ylmethyl)pyrimidine-2,4-diamine;bromide;hydrobromide

InChI

InChI=1S/C10H12N5.2BrH/c11-9-8(6-13-10(12)14-9)7-15-4-2-1-3-5-15;;/h1-6H,7H2,(H4,11,12,13,14);2*1H/q+1;;/p-1

InChI Key

FIWQERMFYWEUSN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CN=C(N=C2N)N.Br.[Br-]

Origin of Product

United States

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